molecular formula C16H20Cl2N2O3 B8595615 Tert-butyl 4-(2,5-dichlorobenzoyl)piperazine-1-carboxylate

Tert-butyl 4-(2,5-dichlorobenzoyl)piperazine-1-carboxylate

Cat. No.: B8595615
M. Wt: 359.2 g/mol
InChI Key: DTCDXGSFTVESJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2,5-dichlorobenzoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H20Cl2N2O3 and its molecular weight is 359.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H20Cl2N2O3

Molecular Weight

359.2 g/mol

IUPAC Name

tert-butyl 4-(2,5-dichlorobenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H20Cl2N2O3/c1-16(2,3)23-15(22)20-8-6-19(7-9-20)14(21)12-10-11(17)4-5-13(12)18/h4-5,10H,6-9H2,1-3H3

InChI Key

DTCDXGSFTVESJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

HOBt (213 mg, 1.5 mmol) and DIEA (508 mg, 3.9 mmol) were added to a stirred solution of 2,5-dichlorobenzoicacid (250 mg, 1.3 mmol) in DMF (2.5 mL). The reaction mixture was then cooled to 10° C. and EDCI.HCl (302 mg, 1.5 mmol) followed by piperazine-1-carboxylic acid tert-butyl ester (260 mg, 1.3 mmol) were added. The resulting mixture was stirred at room temperature overnight. The reaction mixture was then diluted with water and the product extracted with ethyl acetate. The ethyl acetate layer was washed with brine solution, dried over Na2SO4, and concentrated under reduced pressure to afford the crude residue which was purified by column chromatography using silica gel 60-120 mesh (30% ethyl acetate in hexane) to afford 396 mg (84%) of 4-(2,5-dichloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester, LCMS: 360.08 (M+1)+, 98.2%.
Name
Quantity
213 mg
Type
reactant
Reaction Step One
Name
Quantity
508 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
302 mg
Type
reactant
Reaction Step Two
Quantity
260 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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